

# A Head-to-Head Comparison of Pan-KDM5 Inhibitors for Researchers

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## Compound of Interest

Compound Name: CPI-455 hydrochloride

Cat. No.: B3028462

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This guide provides a detailed, data-driven comparison of prominent pan-KDM5 inhibitors, designed for researchers, scientists, and drug development professionals. The lysine-specific demethylase 5 (KDM5) family of enzymes plays a critical role in epigenetic regulation by removing methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active gene transcription.[1][2] Overexpression and aberrant activity of KDM5 enzymes are implicated in various cancers, making them a compelling target for therapeutic intervention.[1][3] Pan-KDM5 inhibitors, which target multiple members of the KDM5 family (KDM5A, B, C, and D), offer a strategy to counteract this oncogenic activity by restoring H3K4 methylation levels.[4][5]

This comparison focuses on key performance metrics, including biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed protocols.

## Quantitative Performance of Pan-KDM5 Inhibitors

The following table summarizes the biochemical and cellular potencies of several well-characterized pan-KDM5 inhibitors. These compounds represent different chemical scaffolds and modes of action, providing a broad overview of the current inhibitor landscape.

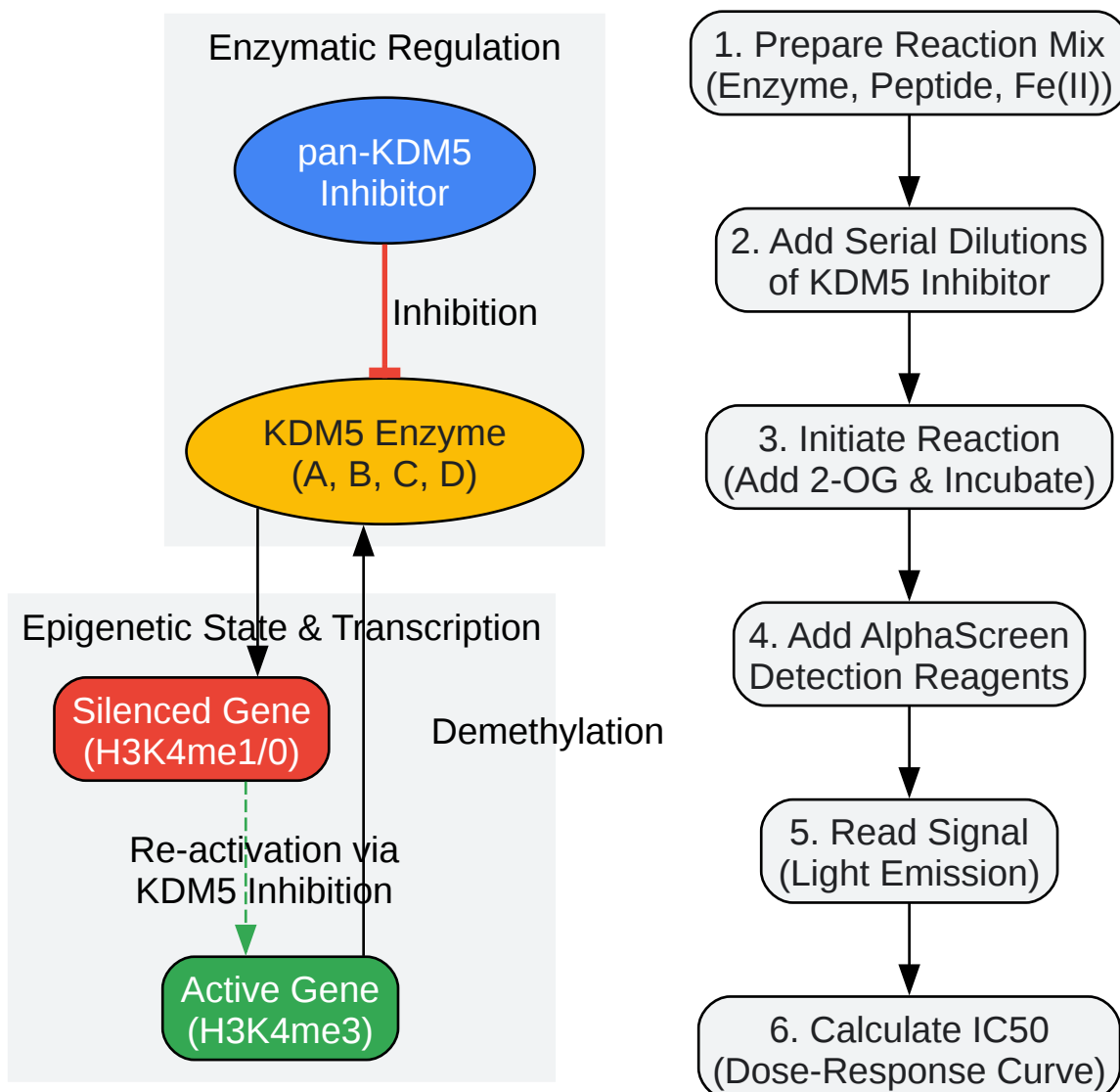
Inhibitor	Type	KDM5A IC <sub>50</sub> (nM)	KDM5B IC <sub>50</sub> (nM)	KDM5C IC <sub>50</sub> (nM)	KDM5D IC <sub>50</sub> (nM)	Cellular EC <sub>50</sub>	Key Selectiv ity Notes
CPI-455	Reversible, 2-OG Competitive	10[4][6][7]	3[8]	N/A	N/A	16-36 µM (Breast Cancer Cells)[4]	>200-fold selective for KDM5 family over KDM2, 3, 4, 6, and 7 subfamilies.[7][9]
KDOAM-25	Reversible, 2-OG Competitive	<100[2]	19[2]	<100[2]	<100[2]	~50 µM (HeLa Cells)[2][10]	Highly selective against other 2-OG oxygenase subfamilies; improved selectivity over KDM4C. [2]
KDM5-C49	Reversible, 2-OG Competitive	40[6]	160[6]	100[6]	N/A	N/A (Prodrug KDM5-C70 used in cells)	~10-fold weaker potency against KDM4A; no significant

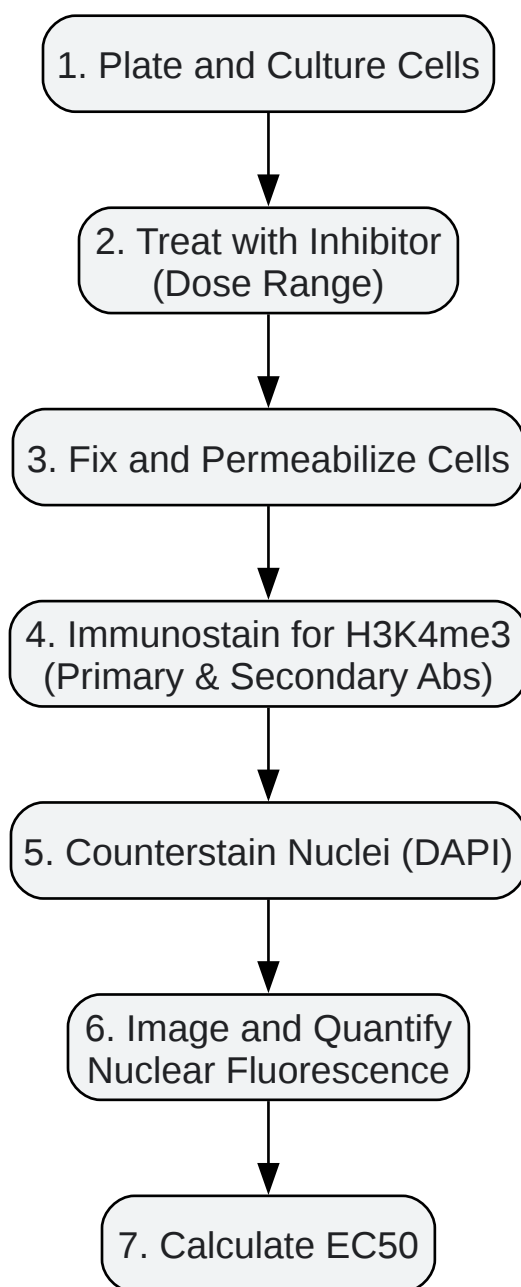
							inhibition of KDM6A/B at 50 $\mu$ M.[11]
							>500-fold selective over KDM4A/B;
PZ Covalent-7	Covalent, Non-2-OG Competitive	10[12]	10[12]	>100-fold less potent vs KDM5B[12]	Equipotent to KDM5A/B[12]	Nano- to micromolar range (HEK293)[12]	designed to target cysteine residues specific to KDM5 family.[12]
JIB-04	Reversible, 2-OG Competitive	230[7]	435 (JMJD2B)[7]	1100 (JMJD2C)[7]	290 (JMJD2D)[7]	N/A	Pan-JmJc inhibitor with broad activity across multiple KDM subfamilies.[6][7][11]

N/A: Data not available in the reviewed sources.

## KDM5 Signaling and Inhibition Mechanism

KDM5 enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that catalyze the demethylation of H3K4me3 and H3K4me2.<sup>[2][12]</sup> This process leads to the repression of gene transcription. Pan-KDM5 inhibitors block this catalytic activity, resulting in the accumulation of H3K4me3 at transcription start sites and the reactivation of tumor suppressor genes and other silenced targets.





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